molecular formula C6H14ClNO B1603122 4-Amino-methyltetrahydropyran hydrochloride CAS No. 827046-87-7

4-Amino-methyltetrahydropyran hydrochloride

Cat. No.: B1603122
CAS No.: 827046-87-7
M. Wt: 151.63 g/mol
InChI Key: AVADPQZSGFARIV-UHFFFAOYSA-N
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Description

Chemical Name: 4-Amino-methyltetrahydropyran hydrochloride Synonyms: Tetrahydropyran-4-Ylmethanamine Hydrochloride, [(Tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride CAS No.: 389621-78-7 Molecular Formula: C₆H₁₄ClNO Molecular Weight: 151.64 g/mol Physical Properties:

  • Boiling Point (bp): 180.1°C
  • Flash Point (Fp): 64.9°C
  • Vapor Pressure (Vp): 0.912 mmHg .

This compound features a tetrahydropyran ring substituted with an aminomethyl group, protonated as a hydrochloride salt. Its structural simplicity and polar functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents and enzyme inhibitors.

Properties

IUPAC Name

2-methyloxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVADPQZSGFARIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630828
Record name 2-Methyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827046-87-7
Record name 2-Methyloxan-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Amino-methyltetrahydropyran hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound features an amino group at the 4-position of the tetrahydropyran ring, which enhances its reactivity and biological activity. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product in high purity.

Anticancer Properties

Recent studies have explored the anticancer potential of derivatives related to 4-amino compounds, indicating that structural modifications can significantly impact biological activity. For instance, a study highlighted that several pyrazolone derivatives, which can be synthesized from 4-aminoantipyrine (a precursor), exhibited potent anticancer activity against human breast cancer cell lines (MCF7) with IC50 values ranging from 30.68 to 70.65 μM, demonstrating efficacy comparable to Doxorubicin .

Table 1: Anticancer Activity of Derivatives

CompoundIC50 (μM)Comparison DrugReference
Iodophenyl30.68Doxorubicin (71.8 μM)
Bromophenyl43.41Doxorubicin (71.8 μM)
Phenyl72.04Doxorubicin (71.8 μM)
Pyrazolopyrimidine44.49Doxorubicin (71.8 μM)

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The ability to block these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 4-amino derivatives. Modifications at specific positions on the tetrahydropyran ring can enhance or diminish activity. For example, substituents that increase lipophilicity or introduce electron-withdrawing groups often improve potency against various cancer cell lines .

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Electron-withdrawing groupsIncreased cytotoxicity
Lipophilic substituentsEnhanced membrane permeability

Toxicological Considerations

While exploring the biological activities, it is essential to consider the safety profile of these compounds. Toxicological assessments have indicated that certain derivatives may exhibit low toxicity in animal models, although comprehensive studies are necessary to establish safety for human use .

Case Studies and Research Findings

A notable case study investigated the effects of various derivatives on voltage-gated potassium channels, revealing that some modifications significantly enhanced their blocking ability . This suggests potential applications not only in oncology but also in neurology, where modulation of ion channels can be therapeutically beneficial.

Scientific Research Applications

Pharmaceutical Development

4-Amino-methyltetrahydropyran hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those aimed at treating neurological disorders. Research indicates that it enhances drug efficacy by improving the specificity of active pharmaceutical ingredients (APIs) .

Case Study:

  • Prolyl Endopeptidase Inhibitors : This compound has been utilized in synthesizing prolyl endopeptidase inhibitors, which are being explored for their potential application in treating Alzheimer's disease. The synthesis process has demonstrated high yields and reduced catalyst loading, making it a promising candidate for large-scale pharmaceutical production .

Biochemical Research

In biochemical studies, this compound is employed to investigate amino acid metabolism. It aids researchers in understanding metabolic pathways and developing therapeutic strategies for various conditions .

Research Insights:

  • The compound's role in studying metabolic pathways highlights its importance in the development of new therapeutic agents targeting metabolic disorders.

Drug Formulation

The properties of this compound make it a valuable ingredient in drug formulation. It improves the solubility and bioavailability of active ingredients, which is critical for effective drug delivery systems .

Applications:

  • Formulation Enhancements : Its inclusion in formulations can lead to more efficient drug delivery mechanisms, thereby enhancing therapeutic outcomes.

Analytical Chemistry

In analytical chemistry, this compound acts as a standard in chromatographic methods. It facilitates the accurate quantification of similar compounds within complex mixtures, which is essential for quality control and research applications .

Usage Example:

  • Chromatographic Standards : By serving as a benchmark, it assists researchers in ensuring the reliability and accuracy of analytical results.

Material Science

The unique structure of this compound allows for its application in material science, particularly in developing novel polymers with specific mechanical and thermal properties. These advancements are beneficial across various industrial sectors .

Material Development:

  • Polymer Synthesis : The compound's ability to form new materials opens avenues for innovations in product development across industries including packaging, automotive, and electronics.

Comparison with Similar Compounds

Structural and Physical Property Analysis

The table below compares 4-Amino-methyltetrahydropyran hydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Physical Properties Reference
This compound C₆H₁₄ClNO 151.64 Aminomethyl, tetrahydropyran ring bp: 180.1°C; Fp: 64.9°C
4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine hydrochloride C₁₂H₁₅ClF₃NO 277.70 Trifluoromethylphenyl, tetrahydropyran N/A (lipophilic due to CF₃ group)
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride C₉H₁₈ClNO₃ 223.70 Ester, aminomethyl, tetrahydropyran N/A (polar ester enhances solubility)
4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride C₆H₁₄ClNO₂ 167.63 Hydroxymethyl, tetrahydropyran Hydrophilic (SMILES: NC1(CO)CCOCC1.Cl )
Methyl 4-Aminotetrahydro-2H-thiopyran-4-carboxylate 1,1-Dioxide Hydrochloride C₇H₁₄ClNO₄S 243.71 Sulfone, thiopyran ring, ester mp: Not reported; sulfone increases stability
{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride C₁₄H₂₂ClNO₃ 287.78 Dimethoxyphenyl, tetrahydropyran N/A (aromatic enhances receptor binding)

Key Structural and Functional Differences

Substituent Effects: Trifluoromethyl Group (): The trifluoromethylphenyl group in the analog enhances lipophilicity and metabolic stability, making it suitable for blood-brain barrier penetration. Sulfone and Thiopyran (): The sulfone group introduces electron-withdrawing effects, stabilizing the molecule against oxidation. The thiopyran ring alters ring strain and conformational flexibility.

Pharmacological Implications :

  • Aromatic Derivatives () : Compounds with phenyl or dimethoxyphenyl groups (e.g., ) are more likely to interact with aromatic receptor pockets, common in kinase or GPCR targets.
  • Ester-Containing Analogs () : These may act as prodrugs, with ester hydrolysis releasing active metabolites in vivo.

Synthetic Accessibility :

  • General methods for tetrahydropyran derivatives involve cyclization of alcohols (e.g., but-3-en-1-ol) with carbonyl compounds and acetyl chloride in acetonitrile . Substituents like trifluoromethyl or hydroxymethyl require additional functionalization steps.

Analytical and Quality Control Methods

  • HPLC : Used for purity assessment (e.g., method for dosulepin hydrochloride) .
  • Spectrophotometry: Quantification of amine hydrochlorides via charge-transfer complexes (e.g., for chlorphenoxamine hydrochloride) .
  • Melting Point and Decomposition: Critical for stability testing, as seen in 4-Aminoantipyrine hydrochloride (mp: 232–238°C, decomposition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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